molecular formula C9H10O2 B1587883 2-Methoxy-3-methylbenzaldehyde CAS No. 67639-61-6

2-Methoxy-3-methylbenzaldehyde

Cat. No. B1587883
CAS RN: 67639-61-6
M. Wt: 150.17 g/mol
InChI Key: VNSQYSFEIBZPHF-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylbenzaldehyde consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

2-Methoxy-3-methylbenzaldehyde is a colorless to yellow to brown solid or liquid . It has a molecular weight of 150.18 . It is insoluble in water but soluble in alcohol, ether, and benzene .

Scientific Research Applications

Catalytic Reactions

2-Methoxy-3-methylbenzaldehyde, through its structural analogs, has been studied for its reactivity in various catalytic processes. For instance, the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes using a rhodium-based catalyst system demonstrated efficient cleavage of the aldehyde C-H bond, leading to the formation of 2-alkenoylphenols with good to excellent yields. This regioselectivity of the reaction showcases the potential for derivative compounds like 2-Methoxy-3-methylbenzaldehyde in catalyzing similar transformations (Kokubo et al., 1999).

Schiff Base Formation and Metal Complexation

Schiff bases derived from aldehydes like 2-Methoxy-3-methylbenzaldehyde have been explored for their ability to form complexes with metals, offering insights into the antimicrobial properties of such compounds. The synthesis of Schiff bases from 2-acetamidobenzaldehyde and their complexation with Zn(II) ions is one example that underscores the potential for 2-Methoxy-3-methylbenzaldehyde derivatives in developing new antimicrobial agents (Chohan et al., 2003).

Encapsulation in Zeolite for Catalysis

The encapsulation of metal complexes within zeolites, leveraging ligands derived from similar aldehydes, has shown significant promise as reusable catalysts. Such encapsulated systems are efficient in the oxidation of primary alcohols and hydrocarbons, highlighting the potential for 2-Methoxy-3-methylbenzaldehyde and its derivatives in creating efficient, stable, and reusable catalytic systems (Ghorbanloo & Alamooti, 2017).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as natural products and potential pharmaceuticals, often relies on precursor compounds that offer unique reactivity. Derivatives of 2-Methoxy-3-methylbenzaldehyde have been employed in the synthesis of intricate structures like neolignans, demonstrating the compound's utility in synthetic organic chemistry (Matsumoto et al., 1985).

Photocatalytic Oxidations

Photocatalytic processes utilizing derivatives of 2-Methoxy-3-methylbenzaldehyde have been explored for selective oxidations. The selective photocatalytic oxidation of substituted aromatic alcohols to their corresponding aldehydes in water using rutile TiO2 prepared at room temperature showcases the potential for such compounds in green chemistry applications (Yurdakal et al., 2009).

Vibrational Dynamics Study

Investigations into the vibrational dynamics of methoxy-substituted benzaldehydes, including 2-Methoxy-3-methylbenzaldehyde, provide valuable insights into their molecular behavior. Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations offers a deep understanding of the dynamic processes at the molecular level, which is crucial for designing materials with specific properties (Ribeiro-Claro et al., 2021).

Safety And Hazards

2-Methoxy-3-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

2-methoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQYSFEIBZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424455
Record name 2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylbenzaldehyde

CAS RN

67639-61-6
Record name 2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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